Cas no 92705-78-7 (4-(aminomethyl)-2-methylphenol)

4-(Aminomethyl)-2-methylphenol is a phenolic compound featuring both an aminomethyl and a methyl substituent on the benzene ring. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and specialty chemicals. The presence of the aminomethyl group enhances its utility in condensation and coupling reactions, while the phenolic hydroxyl group offers sites for further functionalization. Its stability under standard conditions and compatibility with various solvents contribute to its versatility in industrial applications. The compound is typically handled with care due to its potential sensitivity to oxidation and reactivity with strong acids or bases.
4-(aminomethyl)-2-methylphenol structure
92705-78-7 structure
Product Name:4-(aminomethyl)-2-methylphenol
CAS No:92705-78-7
MF:C8H11NO
MW:137.179042100906
CID:800889
PubChem ID:18975963
Update Time:2025-05-27

4-(aminomethyl)-2-methylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(aminomethyl)-2-methyl-
    • 4-(aminomethyl)-2-methylPhenol
    • 4-Hydroxy-3-methylbenzylamine
    • MB05062
    • EN300-1721123
    • SCHEMBL1825147
    • DTXSID90597030
    • 92705-78-7
    • 2-Methyl-4-(aminomethyl)phenol
    • FT-0759351
    • N14330
    • 4-Hydroxy-3-methylbenzylamine hydrochloride
    • 4-(aminomethyl)-2-methylphenol
    • MDL: MFCD07786705
    • Inchi: 1S/C8H11NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,5,9H2,1H3
    • InChI Key: HGJNTTHIDLWEAC-UHFFFAOYSA-N
    • SMILES: OC1C=CC(CN)=CC=1C

Computed Properties

  • Exact Mass: 137.084063974g/mol
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.2Ų

4-(aminomethyl)-2-methylphenol Pricemore >>

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